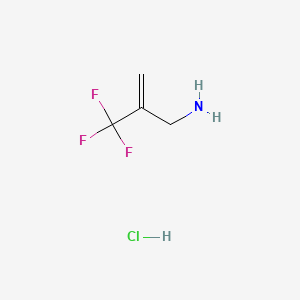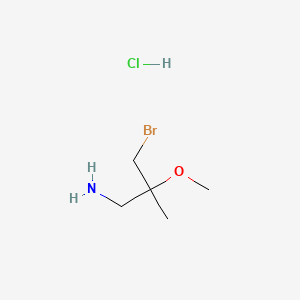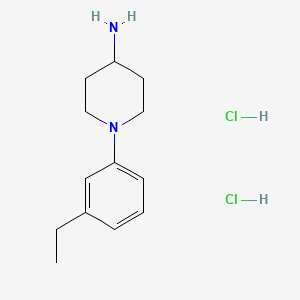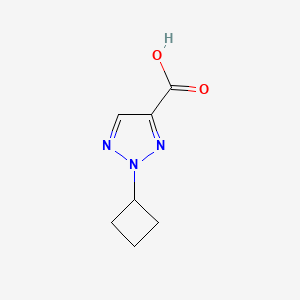
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. This compound has gained attention in recent years due to its potential implications in various fields of research and industry.
準備方法
The synthesis of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions under mild conditions. The specific synthetic routes and reaction conditions can vary, but the general approach involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction to form the triazole ring.
- Functionalization of the triazole ring to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
化学反応の分析
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The specific molecular targets and pathways involved depend on the context of its use, such as its application in medicine or biology .
類似化合物との比較
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-phenyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a phenyl group instead of a cyclobutyl group, which can affect its chemical properties and biological activities.
2-methyl-2H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of a cyclobutyl group can lead to differences in reactivity and stability.
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid: The ethyl group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid lies in its cyclobutyl group, which can impart specific steric and electronic effects, potentially leading to unique chemical and biological properties.
特性
IUPAC Name |
2-cyclobutyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECGTPZMFVRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2N=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
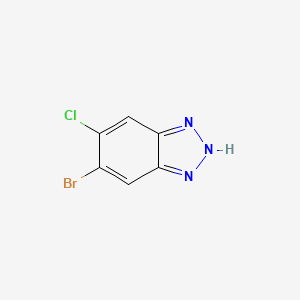
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
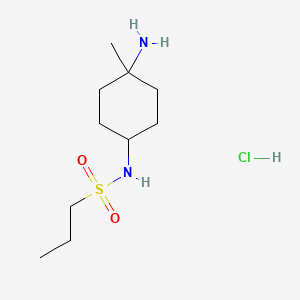
![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methylthiophene-2-carboxylicacid](/img/structure/B6606998.png)

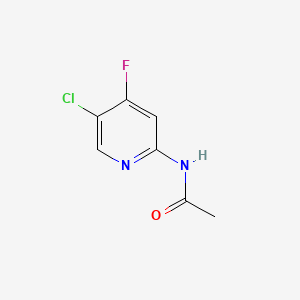
![N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607047.png)
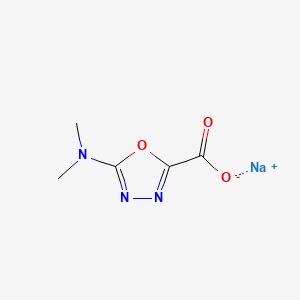
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
